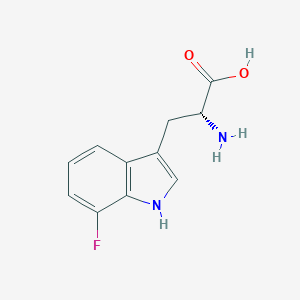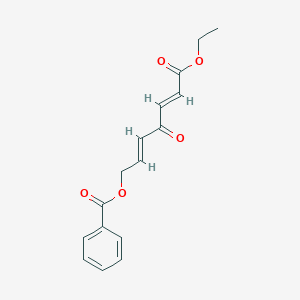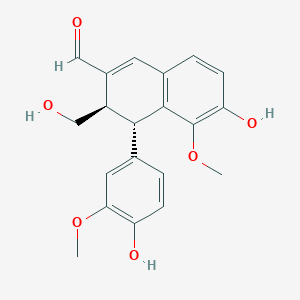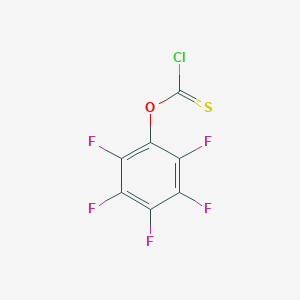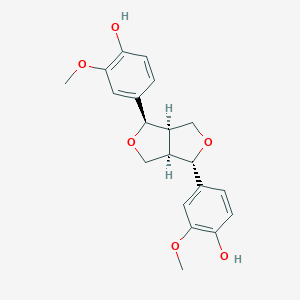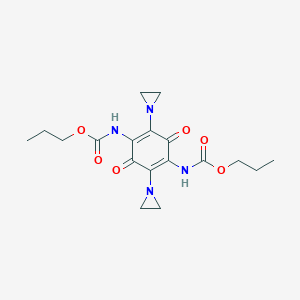
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester, also known as BCNU, is a chemical compound that has been widely used in scientific research for its unique properties. BCNU is a highly reactive alkylating agent that has been shown to have potent anti-cancer activity.
作用機序
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is a highly reactive alkylating agent that works by binding to DNA and causing DNA damage. The alkyl groups on (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester react with the nitrogen atoms on the DNA bases, leading to the formation of cross-links between DNA strands. These cross-links prevent DNA from replicating and ultimately lead to cell death.
生化学的および生理学的効果
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancers and is often used in combination with other chemotherapy agents. However, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester also has a number of limitations. It is highly toxic and can cause serious side effects, including bone marrow suppression and pulmonary toxicity. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has a short half-life, which limits its effectiveness in some applications.
将来の方向性
There are a number of future directions for (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has potential applications in gene therapy and as a treatment for autoimmune diseases, which warrant further investigation.
合成法
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is synthesized by reacting 1,4-bis(2-chloroethyl)-1,4-cyclohexadiene with sodium azide followed by hydrolysis with sodium hydroxide. The resulting product is then reacted with dipropylamine to form (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester.
科学的研究の応用
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including brain tumors, lymphomas, and leukemia. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester works by alkylating DNA, which leads to DNA damage and ultimately cell death. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been studied for its potential use in gene therapy and as a treatment for autoimmune diseases.
特性
CAS番号 |
125659-90-7 |
|---|---|
製品名 |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester |
分子式 |
C18H24N4O6 |
分子量 |
392.4 g/mol |
IUPAC名 |
propyl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propoxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-3-9-27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10-4-2)14(15(11)23)22-7-8-22/h3-10H2,1-2H3,(H,19,25)(H,20,26) |
InChIキー |
NZGZATAQMWPGSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
正規SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
その他のCAS番号 |
125659-90-7 |
同義語 |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dipropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



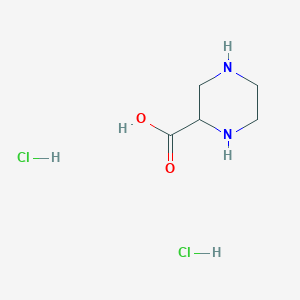
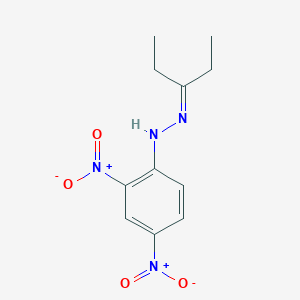
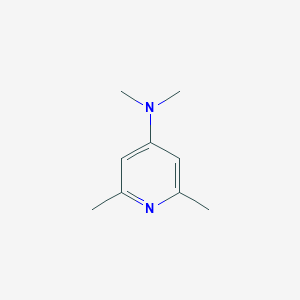
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
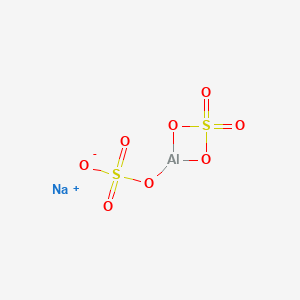
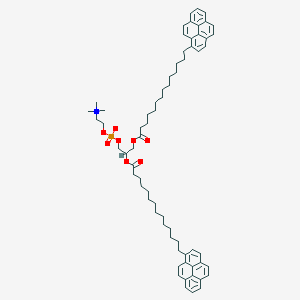
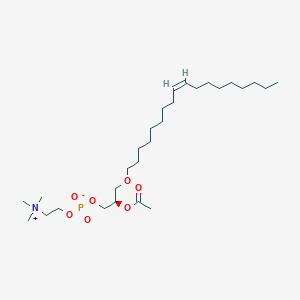
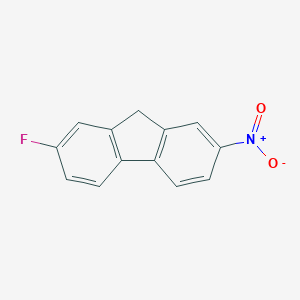
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
